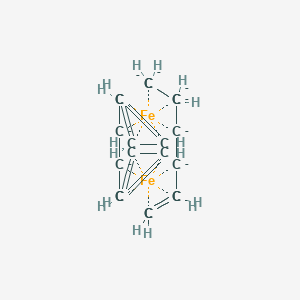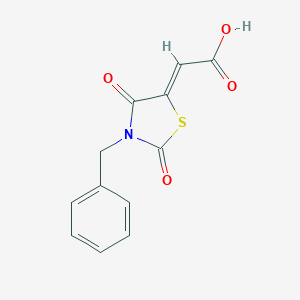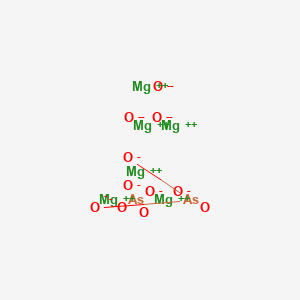
D-Ribofuranose, 1,5-bis(dihydrogénophosphate)
Vue d'ensemble
Description
Le D-ribose 1,5-diphosphate est un composé de ribose bisphosphate qui se compose de D-ribose avec deux groupes monophosphate aux positions 1 et 5 . Il est un intermédiaire crucial dans diverses voies biochimiques, y compris la voie des pentoses phosphates, qui est essentielle pour la synthèse des nucléotides et le métabolisme énergétique .
Applications De Recherche Scientifique
D-Ribose 1,5-diphosphate has numerous applications in scientific research:
Mécanisme D'action
Target of Action
D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as Ribose-1,5-diphosphate, interacts with several targets. It acts as a substrate for Hypoxanthine-guanine phosphoribosyltransferase and Orotate phosphoribosyltransferase . These enzymes play crucial roles in the biosynthesis of purine and pyrimidine nucleotides, which are essential components of DNA and RNA .
Mode of Action
Ribose-1,5-diphosphate interacts with its targets by serving as a substrate. For instance, it is used by Anthranilate phosphoribosyltransferase , which catalyzes the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate to yield N-(5’-phosphoribosyl)-anthranilate (PRA) . This reaction is a key step in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Biochemical Pathways
Ribose-1,5-diphosphate is involved in several biochemical pathways. It plays a significant role in the Pentose Phosphate Pathway , Pyrimidine Metabolism , and Purine Metabolism . These pathways are crucial for the production of nucleotides and amino acids, which are essential for cell growth and division .
Result of Action
The action of Ribose-1,5-diphosphate results in the production of essential biomolecules. It contributes to the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . These molecules are critical for various cellular functions, including protein synthesis, DNA replication, and energy production.
Analyse Biochimique
Biochemical Properties
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) interacts with several enzymes and proteins. For instance, it acts as a substrate for the enzyme Orotate phosphoribosyltransferase in Salmonella typhimurium . It also interacts with Hypoxanthine-guanine phosphoribosyltransferase, an enzyme that converts guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .
Cellular Effects
The effects of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) on cells are largely tied to its role in biochemical reactions. By participating in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it transfers the 5-phosphoribosyl group from 5-phosphoribosylpyrophosphate onto the purine, thereby catalyzing the conversion of guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .
Metabolic Pathways
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is involved in several metabolic pathways, including the pentose phosphate pathway and purine metabolism . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le D-ribose 1,5-diphosphate peut être synthétisé par des réactions enzymatiques impliquant la ribose-phosphate pyrophosphokinase. Cette enzyme catalyse le transfert d'un groupe pyrophosphate de l'ATP vers le D-ribose 5-phosphate, formant le D-ribose 1,5-diphosphate . Les conditions de réaction nécessitent généralement la présence de cations divalents tels que Mg²⁺ ou Mn²⁺, qui sont nécessaires à l'activité de l'enzyme .
Méthodes de production industrielle : La production industrielle de D-ribose 1,5-diphosphate implique souvent des procédés de fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont génétiquement modifiées pour surproduire les enzymes nécessaires à la synthèse du D-ribose 1,5-diphosphate. Le processus de fermentation est optimisé pour un rendement et une pureté élevés, suivis d'étapes d'extraction et de purification .
Analyse Des Réactions Chimiques
Types de réactions : Le D-ribose 1,5-diphosphate subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former du ribose 1,5-bisphosphate.
Réduction : Il peut être réduit pour former du ribose 1-phosphate.
Substitution : Il peut participer à des réactions de substitution où l'un des groupes phosphate est remplacé par un autre groupe fonctionnel.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions douces pour préserver l'intégrité de la structure du ribose .
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent le ribose 1,5-bisphosphate, le ribose 1-phosphate et divers dérivés du ribose substitués .
4. Applications de la recherche scientifique
Le D-ribose 1,5-diphosphate a de nombreuses applications en recherche scientifique :
5. Mécanisme d'action
Le D-ribose 1,5-diphosphate exerce ses effets principalement par son rôle dans la voie des pentoses phosphates. Il agit comme substrat pour la ribose-phosphate pyrophosphokinase, qui catalyse la formation du 5-phospho-alpha-D-ribose 1-diphosphate. Ce composé est ensuite utilisé dans la synthèse des nucléotides et des nucléosides . Les cibles moléculaires et les voies impliquées comprennent diverses enzymes de la voie des pentoses phosphates et de la biosynthèse des nucléotides .
Composés similaires :
D-Ribulose 1,5-bisphosphate : Un intermédiaire dans le cycle de Calvin-Benson, impliqué dans la photosynthèse.
5-Phospho-D-ribose 1-diphosphate : Un précurseur dans la synthèse des nucléotides et des nucléosides.
D-Ribose 1-phosphate : Un dérivé phosphaté plus simple du ribose, impliqué dans diverses voies métaboliques.
Unicité : Le D-ribose 1,5-diphosphate est unique en raison de ses deux groupes phosphate aux positions 1 et 5, ce qui en fait un intermédiaire polyvalent dans la voie des pentoses phosphates et la biosynthèse des nucléotides. Sa capacité à participer à plusieurs réactions et voies biochimiques souligne son importance dans le métabolisme cellulaire et la production d'énergie .
Comparaison Avec Des Composés Similaires
D-Ribulose 1,5-bisphosphate: An intermediate in the Calvin-Benson cycle, involved in photosynthesis.
5-Phospho-D-ribose 1-diphosphate: A precursor in the synthesis of nucleotides and nucleosides.
D-Ribose 1-phosphate: A simpler phosphate derivative of ribose, involved in various metabolic pathways.
Uniqueness: D-Ribose 1,5-diphosphate is unique due to its dual phosphate groups at the 1- and 5-positions, which make it a versatile intermediate in both the pentose phosphate pathway and nucleotide biosynthesis. Its ability to participate in multiple biochemical reactions and pathways highlights its importance in cellular metabolism and energy production .
Propriétés
IUPAC Name |
[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFZMYJJHWUPN-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252223 | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14689-84-0 | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14689-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose-1,5-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) and how was it discovered?
A1: D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as ribose 1,5-bisphosphate, was discovered as a potential cofactor in the conversion of ribose 5-phosphate to ribose 1-phosphate. [] This reaction is catalyzed by the enzyme phosphoribomutase, which is essential for nucleotide biosynthesis. Research identified an enzyme, phosphoribokinase, in Pseudomonas saccharophila that specifically catalyzes the formation of ribose 1,5-bisphosphate from ribose 5-phosphate and ATP. [] This finding suggests that ribose 1,5-bisphosphate plays a regulatory role in controlling the availability of ribose 1-phosphate for nucleotide biosynthesis.
Q2: What is known about the synthesis of D-Ribofuranose, 1,5-bis(dihydrogen phosphate)?
A2: While a specific enzymatic synthesis pathway has been observed in Pseudomonas saccharophila, [] a general chemical synthesis method for α-D-ribose 1,5-diphosphate and other sugar diphosphates has been developed. [] This method involves phosphorylating the fully acetylated sugar 6-phosphate (5-phosphate in the case of D-ribose) at the anomeric carbon atom using crystalline phosphoric acid. The resulting diphosphate derivative is then deacetylated with alkali, and the excess phosphoric acid is removed by precipitation. The final product is isolated using ion exchange chromatography. []
Q3: How was the structure of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) confirmed?
A3: Several methods were used to characterize the synthesized α-D-ribose 1,5-diphosphate: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)

![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)

![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)






